molecular formula C12H20O5 B14299870 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one CAS No. 112968-24-8

6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14299870
CAS No.: 112968-24-8
M. Wt: 244.28 g/mol
InChI Key: VNWNEIVQZJXANY-UHFFFAOYSA-N
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Description

6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyran ring and a heptyl chain with three hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as heptanal and dihydropyran. The reaction proceeds through a series of steps including aldol condensation, reduction, and cyclization to form the desired pyranone structure. Specific reaction conditions such as temperature, pH, and the use of catalysts like acids or bases are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyranone ring can be reduced to form dihydropyran derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyranones. These derivatives can have distinct chemical and biological properties .

Scientific Research Applications

6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranone derivatives and hydroxylated heptyl compounds. Examples include:

  • 5,6-Dihydro-2H-pyran-2-one
  • 1,2,3-Trihydroxyheptane
  • 6-Hydroxy-5,6-dihydro-2H-pyran-2-one

Uniqueness

What sets 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one apart is its unique combination of a pyran ring and a tri-hydroxylated heptyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

112968-24-8

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

2-(1,2,3-trihydroxyheptyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H20O5/c1-2-3-5-8(13)11(15)12(16)9-6-4-7-10(14)17-9/h4,7-9,11-13,15-16H,2-3,5-6H2,1H3

InChI Key

VNWNEIVQZJXANY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C(C1CC=CC(=O)O1)O)O)O

Origin of Product

United States

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